molecular formula C26H20ClN3O5 B607855 GSK621

GSK621

Cat. No.: B607855
M. Wt: 489.9 g/mol
InChI Key: KURYSXLJGKKDHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK621 is a specific agonist of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This compound has shown significant potential in various scientific research fields, particularly in cancer research and metabolic disorders. This compound is known for its ability to activate AMPK, leading to various downstream effects that can influence cell survival, proliferation, and metabolism .

Mechanism of Action

Target of Action

GSK621, also known as “6-chloro-5-[4-(2-hydroxy-3-methoxyphenyl)phenyl]-3-(3-methoxyphenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione”, is a specific agonist of AMP-activated protein kinase (AMPK) . AMPK is a key regulator of cellular energy homeostasis and plays a protective role in kidneys under diabetic conditions .

Mode of Action

This compound interacts with its target, AMPK, by increasing the phosphorylation at AMPKα T172, a marker of AMPK activation . This interaction leads to the activation of autophagy, a cellular process that removes unnecessary or dysfunctional components .

Biochemical Pathways

The activation of AMPK by this compound triggers the AMPK/ULK1 signaling pathway, leading to the induction of autophagy . This pathway plays a crucial role in maintaining cellular homeostasis and is particularly important in conditions of nutrient deprivation or stress.

Result of Action

This compound has been shown to protect against high glucose-induced renal injury by restoring impaired cellular autophagy . In mouse podocytes (MPC5), this compound intervention significantly protected the cells from damage, as indicated by decreased proliferation and increased apoptosis . In a streptozotocin-induced diabetic nephropathy (DN) mice model, this compound treatment effectively prevented renal injury, decreased extracellular matrix deposition, fibrotic lesions in the kidney, and also decreased urinary protein and albumin, fasting blood glucose, serum creatinine, as well as blood urea nitrogen levels .

Action Environment

The action of this compound is influenced by the cellular environment. For instance, in high glucose conditions, this compound can protect cells from damage by restoring impaired cellular autophagy . The presence of an autophagy inhibitor like chloroquine can block the protective effects of this compound .

Biochemical Analysis

Biochemical Properties

GSK621 interacts with AMPK, a master regulator of cellular energy balance . It increases AMPKα T172 phosphorylation, a marker of AMPK activation . This interaction plays a crucial role in the biochemical reactions involving this compound .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it displays selective cytotoxicity in acute myeloid leukemia (AML) cells by activating autophagy via the eIF2α signaling pathway . It also inhibits human melanoma cell survival and proliferation . In the context of diabetic nephropathy, this compound protects mouse podocytes from high glucose-induced damage .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the activation of AMPK . This activation leads to increased phosphorylation of AMPKα at T172, a marker of AMPK activation . This compound also induces the unfolded protein response (UPR), particularly resulting in PERK phosphorylation and activation in AML cells .

Temporal Effects in Laboratory Settings

Over time, this compound continues to exert its effects in laboratory settings. For instance, it has been shown to effectively restore high glucose-impaired cellular autophagy in mouse podocytes

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a study involving MOLM-14 cells xenografted into nude mice, this compound (30 mg/kg, administered intraperitoneally twice daily) exhibited significant anti-tumor activity .

Metabolic Pathways

This compound is involved in the AMPK/ULK1 signaling pathway . It effectively restores high glucose-impaired cellular autophagy in mouse podocytes, partly via regulating this pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK621 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

GSK621 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives can be used to study structure-activity relationships and optimize the compound for specific applications .

Scientific Research Applications

GSK621 has a wide range of scientific research applications:

Comparison with Similar Compounds

GSK621 is unique in its specific activation of AMPK and its ability to induce autophagy and apoptosis in cancer cells. Similar compounds include:

This compound stands out due to its specificity and potency in activating AMPK, making it a valuable tool in both research and potential therapeutic applications.

Properties

IUPAC Name

6-chloro-5-[4-(2-hydroxy-3-methoxyphenyl)phenyl]-3-(3-methoxyphenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O5/c1-34-18-6-3-5-17(13-18)30-25(32)23-20(28-26(30)33)14-22(27)29(23)16-11-9-15(10-12-16)19-7-4-8-21(35-2)24(19)31/h3-14,31H,1-2H3,(H,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURYSXLJGKKDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(N3C4=CC=C(C=C4)C5=C(C(=CC=C5)OC)O)Cl)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.